4-Bromo-3-nitrobenzoyl chloride
Overview
Description
Scientific Research Applications
1. Enhancing LC-MS Detection of Estrogens
4-Nitrobenzenesulfonyl chloride, closely related to 4-bromo-3-nitrobenzoyl chloride, has been used in liquid chromatography–mass spectrometry (LC-MS) to improve the detection of estrogens in biological fluids. It reacts rapidly and quantitatively with estrogens, increasing detection responses by 8–23 times, useful in diagnosing fetoplacental function (Higashi et al., 2006).
2. Kinetics in Solvolysis Reactions
A study of solvolysis of o-nitrobenzoyl chloride, a compound structurally similar to this compound, in various solvents reveals insights into the reactivity and mechanism of such reactions. The ortho-nitro group plays a critical role as an intramolecular nucleophilic assistant in these reactions (Park et al., 2019).
3. Aromatic Nucleophilic Substitution Reactions
3-Bromo-2-nitrobenzo[b]thiophene, structurally akin to this compound, shows unique aromatic nucleophilic substitution reactions with amines. These reactions are of interest for novel synthetic pathways and understanding reaction mechanisms (Guerrera et al., 1995).
4. High-Performance Liquid Chromatography Analysis
4-Nitrobenzoyl chloride, similar to this compound, has been used in high-performance liquid chromatography (HPLC) for the direct determination of compounds like 4-nitrobenzoic acid, showcasing its potential in analytical chemistry for precise and rapid quantification (Li et al., 1995).
5. Formation of Alkylating Agents
In a study exploring the metabolism of vinyl chloride, 4-(4-nitrobenzyl)pyridine, a compound related to this compound, is used to trap volatile alkylating metabolites. This has implications for understanding the metabolic pathways and potential toxic effects of substances like vinyl chloride (Barbin et al., 1975).
6. Synthesis of Metal Complexes
Acylation of various compounds with p-undecyloxybenzoyl chloride, akin to this compound, leads to the synthesis of copper and cobalt phthalocyanines, which exhibit mesomorphic properties. This research is crucial for developing new materials with specific physical properties (Balakirev et al., 2004).
Properties
IUPAC Name |
4-bromo-3-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZLGQHEFZNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613251 | |
Record name | 4-Bromo-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335015-51-5 | |
Record name | 4-Bromo-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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